5-(1,3-Benzothiazol-2-yl)pentanoic acid
Overview
Description
Molecular Structure Analysis
The linear formula of 5-(1,3-Benzothiazol-2-yl)pentanoic acid is C12H13NO2S . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not available in this context.Physical And Chemical Properties Analysis
5-(1,3-Benzothiazol-2-yl)pentanoic acid is a solid at room temperature . It has a molecular weight of 235.31 . More detailed physical and chemical properties would require experimental determination.Scientific Research Applications
Regioselective Synthesis
A novel protocol for the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines was developed, demonstrating the utility of related chemical structures in synthesizing complex molecules under solvent-free conditions, offering good yields and short reaction times (Quiroga et al., 2007).
Fluorescent and Colorimetric pH Probe
A new fluorescent and colorimetric pH probe with excellent water solubility was synthesized, showcasing the potential for real-time pH sensing, including intracellular pH imaging, leveraging the benzothiazole moiety for emissive properties (Diana et al., 2020).
Inhibitors of Nitric Oxide Synthase
Compounds related to 5-(1,3-Benzothiazol-2-yl)pentanoic acid have been utilized in designing more potent inhibitors of nitric oxide synthases, highlighting their significance in medicinal chemistry for developing therapeutic agents (Ulhaq et al., 1998).
Photosensitized Singlet Oxygen Generation
Water-dispersible conjugated microporous poly-benzothiadiazoles were synthesized for enhanced water compatibility, serving as heterogeneous photocatalysts for singlet oxygen generation, with applications in environmental and synthetic chemistry (Urakami et al., 2013).
Coordination Polymers and Complexes
Research has led to the synthesis of coordination polymers and cobalt(II) complexes, demonstrating the versatility of benzothiazole derivatives in forming complex structures with potential applications in materials science and catalysis (Huxel et al., 2015).
Aggregation-Induced Emission Luminogens
Benzothiazole-based luminogens have been developed, showing multifluorescence emissions and potential for sensitive physiological pH sensing, evidencing their applicability in biological imaging and diagnostics (Li et al., 2018).
Anticancer Activity
Benzothiazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing significant potential against various human cancer cell lines, underscoring the importance of structural modification in medicinal chemistry for therapeutic applications (Osmaniye et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVTXVPGVQCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-yl)pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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